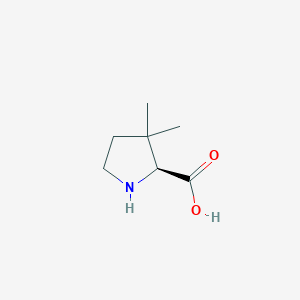

(S)-3,3-Dimethylpyrrolidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-3,3-Dimethylpyrrolidine-2-carboxylic acid (DMPCA) is an organic compound belonging to the class of pyrrolidines. It is a chiral molecule, meaning it exists in two enantiomeric forms, (S)-DMPCA and (R)-DMPCA. DMPCA is a versatile organic compound that has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

"(S)-3,3-Dimethylpyrrolidine-2-carboxylic acid" plays a significant role in synthetic chemistry, serving as a precursor or intermediate in the synthesis of complex molecules. For example, Revial et al. (2000) demonstrated its application in the enantioselective Michael reactions of chiral secondary enaminoesters with 2-substituted nitroethylenes, leading to the synthesis of trans, trans-2,4-disubstituted pyrrolidine-3-carboxylates with good to excellent diastereoselectivity (Revial et al., 2000). This showcases its utility in creating enantiomerically pure compounds essential for pharmaceutical and chemical research.

Materials Science

In materials science, the compound has been utilized in the self-assembly of amphoteric azopyridine carboxylic acids, which form organized structures influenced by external stimuli such as heat, pH changes, and light (Ken'ichi Aoki et al., 2000). This study highlights the potential of using "(S)-3,3-Dimethylpyrrolidine-2-carboxylic acid" derivatives in the development of responsive materials for various applications, including smart coatings and drug delivery systems.

Analytical Chemistry

In analytical chemistry, derivatives of "(S)-3,3-Dimethylpyrrolidine-2-carboxylic acid" have been employed as chiral derivatization agents for the highly sensitive and selective detection of chiral carboxylic acids by UPLC-MS/MS analysis. Takayama et al. (2014) developed novel triazine-type chiral derivatization reagents for carboxylic acids, which enabled the clear identification and quantification of various biological carboxylic acids, including chiral, mono-, and di-carboxylic acids in human saliva (Takahiro Takayama et al., 2014). Such applications are crucial for metabolomics studies and the diagnosis of diseases through non-invasive means.

Eigenschaften

IUPAC Name |

(2S)-3,3-dimethylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2)3-4-8-5(7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFLYFRHDIHZFZ-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCN[C@@H]1C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609238 |

Source

|

| Record name | 3,3-Dimethyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3,3-Dimethylpyrrolidine-2-carboxylic acid | |

CAS RN |

204267-20-9 |

Source

|

| Record name | 3,3-Dimethyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.